Defined Stereochemistry for Enantioselective Receptor Binding Studies
(+)-Norpropranolol is the defined (R)-enantiomer of the active metabolite. This is in direct contrast to racemic (±)-norpropranolol (CAS 20862-11-7), a mixture of both enantiomers . β-adrenergic antagonists exhibit profound enantioselectivity; for instance, S-propranolol is at least two orders of magnitude more potent than R-propranolol with regard to β-adrenoceptor antagonism [1]. This established principle necessitates the use of single, defined enantiomers like (+)-norpropranolol to ensure unambiguous, reproducible receptor pharmacology data.
| Evidence Dimension | Stereochemical definition and pharmacological enantioselectivity |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 88547-39-1) |
| Comparator Or Baseline | Racemic (±)-norpropranolol (CAS 20862-11-7) is a mixture of (R) and (S) enantiomers |
| Quantified Difference | N/A (Qualitative stereochemical difference) |
| Conditions | Context: Established enantioselectivity of β-adrenergic antagonists (e.g., S-propranolol >100x more potent than R-propranolol for β-adrenoceptor antagonism [1]) |
Why This Matters
Using a single, defined enantiomer eliminates chiral variability, a critical control for reproducible receptor pharmacology and analytical method development.
- [1] Dermavidya. Enantiomers: Implications and Complications in Developmental Pharmacology. 1992. View Source
